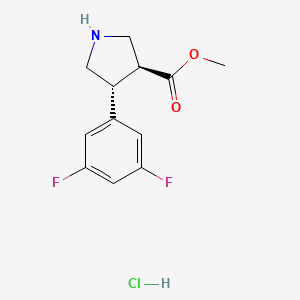

4-(2,5-Difluorophenyl)-1,3-thiazol-2-amine

Vue d'ensemble

Description

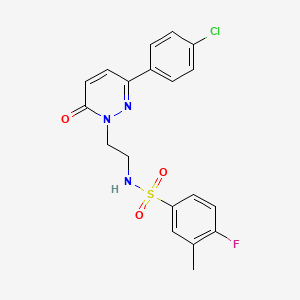

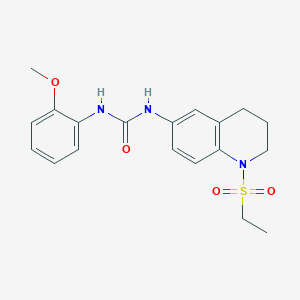

The compound “4-(2,5-Difluorophenyl)-1,3-thiazol-2-amine” is a chemical compound likely used in research and development . It contains a thiazol-2-amine group, which is a type of organic compound that contains a thiazole ring, a five-membered ring with one nitrogen atom, one sulfur atom, and three carbon atoms .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, a related compound, “®-2-(2,5-difluorophenyl)pyrrolidine”, has been synthesized using difluorophenyl magnesium chloride Grignard technology . This method is noted for its good stability and process safety .Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Synthesis of Thiazol-2-Amine Derivatives for Antifungal and Plant-Growth Activities : A study by Liu, Dai, and Fang (2011) involved synthesizing thiazol-2-amine derivatives with antifungal and plant-growth-regulatory activities, highlighting their potential in agriculture and antifungal applications (Liu, Dai, & Fang, 2011).

Evaluation as Corrosion Inhibitors : Kaya et al. (2016) investigated thiazole derivatives as corrosion inhibitors for iron, employing density functional theory and molecular dynamics simulations, indicating their potential in materials science (Kaya et al., 2016).

Anti-inflammatory Applications : A study by Suh, Yum, Cheon, and Cho (2012) explored the anti-inflammatory activity of thiazol-2-amine derivatives, specifically their role as inhibitors of 5-lipoxygenase, an enzyme involved in inflammatory diseases (Suh, Yum, Cheon, & Cho, 2012).

Inhibition of Copper Corrosion : Research by Farahati et al. (2019) demonstrated the use of thiazole derivatives in inhibiting copper corrosion, indicating their importance in protecting metal surfaces (Farahati et al., 2019).

Synthesis of Novel Compounds for Drug Discovery : Colella et al. (2018) developed a new synthetic protocol for thiazole derivatives, contributing to drug discovery programs and highlighting their potential in pharmaceutical research (Colella et al., 2018).

Additional Applications

Antimicrobial Properties : Kubba and Rahim (2018) synthesized thiazole derivatives and tested their antimicrobial activity, revealing effectiveness against various bacteria and fungi, suggesting their use in antimicrobial treatments (Kubba & Rahim, 2018).

Gold Nanoparticle Stabilization for Drug Transport : A study by Asela et al. (2017) involved using thiazole derivatives to stabilize gold nanoparticles, indicating their role in enhancing drug delivery systems (Asela et al., 2017).

Neurodegenerative Therapeutics with Anti-Inflammatory Properties : Research by Šmelcerović et al. (2019) discovered that thiazol-2-amine derivatives can inhibit DNase I and 5-LO, offering a new approach for Alzheimer's therapeutics with anti-inflammatory properties (Šmelcerović et al., 2019).

Mécanisme D'action

Target of Action

Similar compounds have been found to interact withCarbonic anhydrase 2 and Kinesin-like protein KIF11 . These proteins play crucial roles in various biological processes, including pH regulation and cell division, respectively.

Pharmacokinetics

Similar compounds have shown variable absorption, distribution, metabolism, and excretion profiles . These properties significantly impact the bioavailability of the compound, influencing its efficacy and safety.

Propriétés

IUPAC Name |

4-(2,5-difluorophenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2N2S/c10-5-1-2-7(11)6(3-5)8-4-14-9(12)13-8/h1-4H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYWJLXKHBXFBDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C2=CSC(=N2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(cyanomethyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2374806.png)

![3-[[4-[Methyl(phenyl)sulfamoyl]benzoyl]amino]-1-benzofuran-2-carboxamide](/img/structure/B2374808.png)

![8-(3-Chlorophenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2374811.png)

![2-Chloro-N-[3-(4,6-dimethoxy-1H-indol-2-yl)propyl]acetamide](/img/structure/B2374819.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-phenylthiazole-4-carboxamide](/img/structure/B2374822.png)

![diethyl 2-(4-acetylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2374823.png)